Bis(2,4-dichlorophenoxy)acetic acid

Vue d'ensemble

Description

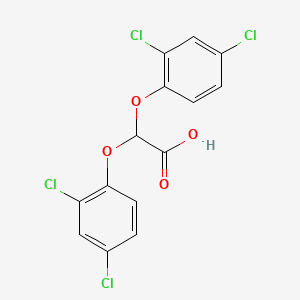

Bis(2,4-dichlorophenoxy)acetic acid is a compound with the molecular formula C14H8Cl4O4 . It is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is one of the most widely used herbicides in the world .

Synthesis Analysis

The production of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the use of 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) . The reaction is carried out in the aqueous phase .Molecular Structure Analysis

The molecular structure of Bis(2,4-dichlorophenoxy)acetic acid includes 14 carbon atoms, 8 hydrogen atoms, 4 chlorine atoms, and 4 oxygen atoms . The InChIKey for this compound is CPLNQESJGPCJSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of Bis(2,4-dichlorophenoxy)acetic acid is 382.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique

Electrochemical Detection : A study by Niguso, Soreta, & Woldemariam (2018) developed an electrochemical method for determining 2,4-D using a bismuth film modified screen-printed carbon electrode. This method showed high sensitivity and was successfully used for analyzing 2,4-D in soil and water samples.

Adsorption Studies : Abdel daiem et al. (2015) researched the adsorption of various compounds, including 2,4-D, on activated carbon. They found that activated carbons had high adsorption capacity for these micropollutants due to the active sites on their surfaces (Abdel daiem, Rivera-Utrilla, Sánchez-Polo, & Ocampo-Pérez, 2015).

Herbicide Formulation and Efficacy : A study by Volgas, Mack, & Roberts (2005) focused on a new formulation of 2,4-D in its acid form, comparing its efficacy, surfactant properties, and fertilizer compatibility with other commercial formulations.

Toxicity Assessment : The acute toxicity of 2,4-D on crayfish was investigated by Benli, Sarıkaya, Sepici‐Dinçel, Selvi, Şahin, & Erkoç (2007), revealing that 2,4-D is highly toxic to this non-target organism in the ecosystem.

Environmental Impact : Heberer & Dünnbier (1999) discussed the presence of DDA, a metabolite of 2,4-D, in surface water, indicating its role as an environmental contaminant (Heberer & Dünnbier, 1999).

Cancer Risk Evaluation : Gandhi, Wandji, & Snedeker (2000) critically evaluated the cancer risk associated with 2,4-D, considering its structural similarity to a naturally occurring plant hormone and its herbicidal action (Gandhi, Wandji, & Snedeker, 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the widespread use of 2,4-D and its derivatives, there is a need for continued research into their environmental and health impacts. Future directions could include the development of more sustainable and less harmful alternatives, as well as improved methods for detecting and mitigating the effects of these compounds in the environment .

Propriétés

IUPAC Name |

2,2-bis(2,4-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLNQESJGPCJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-dichlorophenoxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.